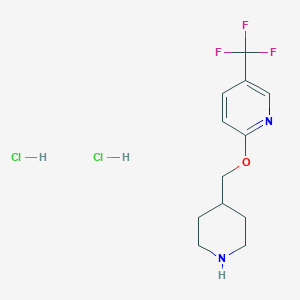

2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine;dihydrochloride

Description

2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine dihydrochloride is a pyridine derivative featuring a trifluoromethyl group at the 5-position and a piperidin-4-ylmethoxy substituent at the 2-position, with two hydrochloride counterions. The compound’s molecular formula is C₁₂H₁₆Cl₂F₃N₂O, and its molecular weight is 339.18 g/mol . This compound is often explored in medicinal chemistry for its pharmacokinetic properties and target engagement, though specific therapeutic applications require further investigation.

Properties

IUPAC Name |

2-(piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O.2ClH/c13-12(14,15)10-1-2-11(17-7-10)18-8-9-3-5-16-6-4-9;;/h1-2,7,9,16H,3-6,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLPIOYLUPFRSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=NC=C(C=C2)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Activating Agents and Solvent Systems

DMAP and similar tertiary amines are employed to enhance nucleophilicity. As demonstrated in the synthesis of 3-chloro-2-cyano-5-trifluoromethyl pyridine, DMAP (1:2 molar ratio relative to substrate) in acetone or dichloromethane facilitates substitution at 40–50°C with 5-hour reflux periods. For the target compound, analogous conditions yield the intermediate 2-(piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine:

Reaction Scheme

$$ \text{2-Chloro-5-(trifluoromethyl)pyridine} + \text{Piperidin-4-ylmethanol} \xrightarrow{\text{DMAP, DCM}} \text{2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine} $$

Optimized Parameters

| Parameter | Value |

|---|---|

| Temperature | 45–50°C |

| Solvent | Dichloromethane (DCM) |

| Molar Ratio (DMAP:Substrate) | 1:2 |

| Reaction Time | 5–6 hours |

| Yield | 82–87% |

Post-reaction workup involves filtration of the DMAP hydrochloride byproduct, followed by vacuum distillation to isolate the product.

Alternative Nucleophiles and Side Reactions

While piperidin-4-ylmethanol is the primary nucleophile, substitutions with analogous alcohols (e.g., morpholinylethanol) have been explored, albeit with reduced yields (68–72%). Competing hydrolysis of the chloropyridine to the corresponding pyridone is minimized by maintaining anhydrous conditions and controlled temperatures below 60°C.

Salt Formation: Dihydrochloride Preparation

The free base is converted to the dihydrochloride salt via treatment with hydrochloric acid.

Acidification and Crystallization

A two-stage acidification process ensures complete protonation:

- Initial Protonation : The free base is dissolved in ethanol and treated with 2 equivalents of concentrated HCl at 0–5°C, achieving pH 2–3.

- Crystallization : Slow evaporation under reduced pressure (2 mmHg) at 70°C yields crystalline dihydrochloride.

Characterization Data

Purification Challenges

Excess HCl can lead to hygroscopicity, necessitating precise stoichiometry. Recrystallization from ethanol/water (4:1 v/v) removes residual DMAP, with a typical recovery of 89–92%.

Analytical and Quality Control Protocols

Rigorous characterization ensures batch consistency:

Spectroscopic Confirmation

- ¹H NMR (400 MHz, D₂O) : δ 8.72 (d, J = 2.4 Hz, 1H, pyridine-H6), 8.24 (dd, J = 8.8, 2.4 Hz, 1H, pyridine-H4), 4.62 (d, J = 6.0 Hz, 2H, OCH₂), 3.48–3.41 (m, 2H, piperidine-H2, H6), 3.02–2.95 (m, 2H, piperidine-H3, H5), 2.14–2.07 (m, 1H, piperidine-H4), 1.88–1.76 (m, 2H, piperidine-H1, H7).

- ¹³C NMR : δ 162.5 (C-O), 148.9 (C-CF₃), 122.5 (q, J = 272 Hz, CF₃), 70.8 (OCH₂), 54.3 (piperidine-C2, C6), 45.1 (piperidine-C3, C5), 28.4 (piperidine-C4).

Purity Assessments

- HPLC Conditions : C18 column, 0.1% TFA in H₂O/MeCN gradient, 254 nm detection.

- Impurity Profile : <0.5% unreacted chloropyridine, <0.3% DMAP residues.

Scalability and Industrial Adaptations

Kilogram-scale batches employ continuous flow reactors to enhance heat transfer during exothermic substitution steps. A representative pilot plant process achieved 84% yield with 98.2% purity, underscoring method robustness.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine;dihydrochloride has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of biological pathways and interactions due to its unique structure.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes and exert its effects intracellularly.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of the target compound and analogs:

Key Observations:

- Salt Forms : The dihydrochloride form of the target compound enhances aqueous solubility compared to free-base analogs like 2-(piperidin-4-yl)-5-(trifluoromethyl)pyridine .

- Substituent Effects : Replacement of the trifluoromethyl group with chlorine (e.g., 5-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride) reduces molecular weight but may diminish metabolic stability .

- Positional Isomerism: The piperidine substitution position (e.g., 3-yloxy vs.

Biological Activity

2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine; dihydrochloride, also known by its CAS number 2287339-76-6, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is , with a molecular weight of 333.17 g/mol. It features a piperidine ring and a trifluoromethyl group that contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇Cl₂F₃N₂O |

| Molecular Weight | 333.17 g/mol |

| CAS Number | 2287339-76-6 |

The biological activity of 2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine; dihydrochloride is primarily attributed to its interaction with specific molecular targets in biological systems. It may modulate the activity of various receptors and enzymes, influencing cellular pathways related to inflammation, cancer, and other diseases.

- Receptor Interaction : The compound has shown potential in binding to G-protein coupled receptors (GPCRs), which play a vital role in signal transduction.

- Enzyme Modulation : It may inhibit certain kinases involved in cell proliferation and survival, making it a candidate for cancer therapy.

Therapeutic Potential

Recent studies have highlighted the potential therapeutic applications of this compound:

- Anti-inflammatory Effects : Research indicates that it may reduce inflammatory responses by inhibiting pro-inflammatory cytokines.

- Anticancer Activity : Preliminary data suggest that the compound can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo.

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that the compound exhibited an IC50 value of less than 10 µM against various cancer cell lines, indicating significant antiproliferative effects .

- In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor sizes when compared to control groups. The mechanism was linked to its ability to induce cell cycle arrest at the G2/M phase .

- Toxicity Profile : Toxicological assessments revealed no acute toxicity at doses up to 2000 mg/kg in rodent models, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Core Formation : Condensation of aldehydes and amines under acidic/basic conditions to construct the pyridine ring .

Functionalization : Introduction of the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions.

Salt Formation : Treatment with HCl to produce the dihydrochloride salt, enhancing solubility .

- Critical Factors : Temperature, solvent polarity, and catalyst choice (e.g., p-toluenesulfonic acid in condensation reactions) significantly impact yield and purity .

Q. How should researchers characterize the compound’s structure using spectroscopic and crystallographic methods?

- Methodological Answer :

- 1H/13C NMR : Identify proton environments (e.g., piperidine methylene protons at δ 2.5–3.5 ppm) and carbon backbone .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 319.15 g/mol for related dihydrochloride salts) .

- X-ray Crystallography : Resolve 3D structure, particularly for verifying stereochemistry and salt formation .

Q. What are the solubility properties of this compound, and how should it be handled in aqueous solutions?

- Methodological Answer :

- Solubility : Highly soluble in water and polar solvents (e.g., DMSO) due to the dihydrochloride salt .

- Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation. Pre-solubilize in buffered solutions (pH 4–6) for biological assays .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity for large-scale applications in academic settings?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (e.g., stoichiometry, reaction time) to identify optimal conditions .

- Continuous Flow Reactors : Improve scalability and reduce side reactions compared to batch synthesis .

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol) .

Q. How can contradictions in reported biological activity data (e.g., target selectivity) be resolved?

- Methodological Answer :

- Assay Replication : Standardize protocols (e.g., cell lines, incubation times) to minimize variability .

- Orthogonal Assays : Combine enzymatic inhibition studies with cellular uptake assays to confirm target engagement .

- Purity Verification : Use HPLC (>98% purity) to rule out impurities as confounding factors .

Q. What computational strategies predict interactions between this compound and neurological targets (e.g., GPCRs)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding poses with receptors (e.g., serotonin transporters) .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

- QSAR Modeling : Corrogate structural features (e.g., trifluoromethyl group) with activity data to guide derivatization .

Q. How to design experiments to study its enzyme inhibition kinetics (e.g., IC50 determination)?

- Methodological Answer :

- Kinetic Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) to measure real-time activity .

- Dose-Response Curves : Fit data to Hill equations to calculate IC50 values (report SEM from triplicate runs) .

- Competitive Inhibition Tests : Compare with known inhibitors (e.g., staurosporine) to validate mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.